![molecular formula C24H20O3 B12544759 [1,2'-Binaphthalene]-2-carboxaldehyde, 1',4'-dimethoxy-3'-methyl- CAS No. 827347-01-3](/img/structure/B12544759.png)
[1,2'-Binaphthalene]-2-carboxaldehyde, 1',4'-dimethoxy-3'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- is a complex organic compound that belongs to the binaphthalene family. This compound is characterized by its unique structure, which includes two naphthalene rings connected by a single bond, with various functional groups attached. The presence of methoxy and methyl groups, along with the carboxaldehyde functionality, makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of p-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid . This reaction forms the core structure, which is then further functionalized through various steps to introduce the carboxaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate specific steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
[1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- undergoes several types of chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Binaphthalene]-8,8’-diyl bis(diphenylphosphane): Used as a chiral ligand in asymmetric synthesis.
3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene: Another binaphthalene derivative with similar structural features.
3,3’-Di-tert-butyl-2,2’-dimethoxy-[1,1’-binaphthalene]-6,6’,7,7’-tetracarboxylic dianhydride: Used in the synthesis of microporous polyimides.
Uniqueness
The uniqueness of [1,2’-Binaphthalene]-2-carboxaldehyde, 1’,4’-dimethoxy-3’-methyl- lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role in the synthesis of complex molecules make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
827347-01-3 |
|---|---|
Molecular Formula |
C24H20O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(1,4-dimethoxy-3-methylnaphthalen-2-yl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C24H20O3/c1-15-21(22-17(14-25)13-12-16-8-4-5-9-18(16)22)24(27-3)20-11-7-6-10-19(20)23(15)26-2/h4-14H,1-3H3 |
InChI Key |
FSECYDQTFXESMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1C3=C(C=CC4=CC=CC=C43)C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



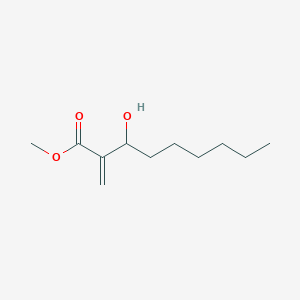
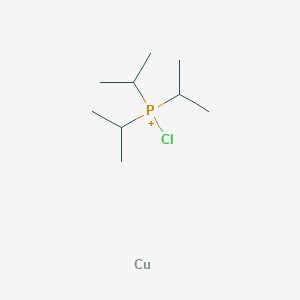
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)

![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)
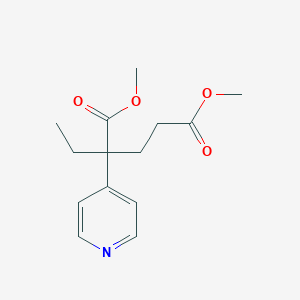


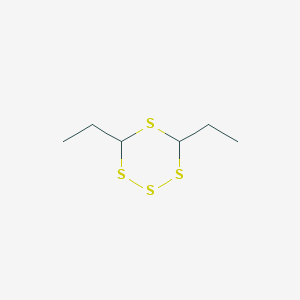
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)

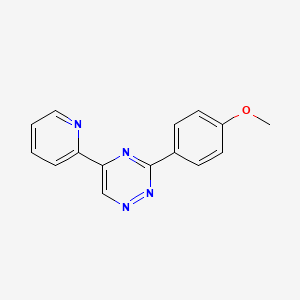
![4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine](/img/structure/B12544744.png)
